Lorcainide hydrochloride (R 15 889) is an antiarrhythmic agent with local anesthetic properties. [ [] ] It is classified as a Class I antiarrhythmic drug, specifically belonging to the IC subclass. [ [] ] In scientific research, Lorcainide hydrochloride serves as a valuable tool for studying cardiac electrophysiology, investigating the mechanisms of arrhythmias, and evaluating new antiarrhythmic therapies.
While specific details regarding the synthesis of Lorcainide hydrochloride are not provided in the reviewed abstracts, the presence of metabolites suggests a metabolic pathway involving oxidation and conjugation reactions. [ [], [] ] Further investigation into published literature is necessary to obtain a detailed description of the synthetic methods employed.
Lorcainide hydrochloride primarily exerts its antiarrhythmic effects by impairing fast sodium conductance in cardiac cells. [ [] ] This action is achieved by blocking the influx of sodium ions through voltage-gated sodium channels, which are responsible for the rapid depolarization phase of the cardiac action potential. [ [] ] By inhibiting sodium channels, Lorcainide hydrochloride effectively suppresses reentry phenomena and ectopic pacemaker activity, particularly in the ventricles. [ [] ]
Lorcainide hydrochloride exhibits good oral absorption and possesses a relatively long elimination half-life compared to other antiarrhythmic agents. [ [] ] The QRS widening observed in electrocardiograms (ECGs) following Lorcainide hydrochloride administration demonstrates a direct correlation with its plasma levels. [ [] ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4